molecular formula C8H8CaN2O8S2 B1239972 Acesulfame calcium CAS No. 54054-83-0

Acesulfame calcium

Cat. No.: B1239972
CAS No.: 54054-83-0
M. Wt: 364.4 g/mol
InChI Key: BSGNIBMMMFYKOB-UHFFFAOYSA-L
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Description

Acesulfame calcium, often grouped with its potassium salt form Acesulfame K, is a high-intensity artificial sweetener of significant interest in food science and metabolic research . It is a white, crystalline powder that is approximately 200 times sweeter than sucrose (table sugar) and is notable for its high stability under heat and across a wide pH range, making it an excellent model compound for studying stability in processed foods and baked goods . Main Applications & Research Value: Its primary research applications include use as a zero-calorie sweetener in the development of low-energy foods, beverages, and table-top sweeteners . For researchers, it is a critical tool for investigating the effects of non-nutritive sweeteners on taste perception, gut microbiome composition, and metabolic pathways . Studies have utilized it to explore potential impacts on insulin and leptin levels, glucose absorption, and cognitive functions in model organisms, providing valuable insights into the broader physiological effects of artificial sweeteners . Mechanism of Action: The intense sweetness of acesulfame is perceived through its interaction with the sweet taste receptor, a heterodimeric G-protein coupled receptor composed of T1R2 and T1R3 subunits, on the tongue . Unlike nutritive sweeteners, this compound is not metabolized by the body for energy; it is rapidly absorbed and excreted unchanged in the urine, which is a key focus of pharmacokinetic studies . Recent research also examines its potential to modulate secretion of gut peptides like GLP-1 and its influence on glucose transporters . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

calcium;6-methyl-2,2-dioxooxathiazin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H5NO4S.Ca/c2*1-3-2-4(6)5-10(7,8)9-3;/h2*2H,1H3,(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGNIBMMMFYKOB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS(=O)(=O)O1)[O-].CC1=CC(=NS(=O)(=O)O1)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8CaN2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968888
Record name Calcium bis(6-methyl-2,2-dioxo-2H-1,2lambda~6~,3-oxathiazin-4-olate)
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Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54054-83-0
Record name Acesulfame calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054054830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium bis(6-methyl-2,2-dioxo-2H-1,2lambda~6~,3-oxathiazin-4-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, calcium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACESULFAME CALCIUM
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Sulfonation and Acylation Reactions

The initial stage involves the reaction of sulfamic acid (H₂NSO₃H) with diketene in a dichloromethane solvent. Triethylamine acts as a catalyst, facilitating the formation of acetoacetyl-N-sulfonate. Key parameters include:

  • Temperature : 10–25°C to prevent side reactions.

  • Reagent Ratios : A molar ratio of 1:1.2 (sulfamic acid:diketene) ensures complete conversion.

  • Solvent Volume : Dichloromethane at 2.5–3.0 L per kg of sulfamic acid optimizes solubility.

This stepwise approach, as detailed in the CN103570592A patent, employs separate reactors for synthesis and acylation, enhancing reaction control and yield stability compared to single-reactor systems.

Neutralization and Salt Formation

The conversion of acetoacetyl-N-sulfonate to this compound requires careful neutralization. Unlike acesulfame potassium, which uses KOH, calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) is introduced post-sulfonation.

Reaction Conditions for Calcium Neutralization

  • pH Control : Maintained at 7.5–9.0 to avoid hydrolysis of the sulfonate group.

  • Temperature : 0–5°C during neutralization to minimize thermal degradation.

  • Stoichiometry : A 1:1 molar ratio of intermediate to calcium base ensures complete salt formation.

Reaction Equation :

Acetoacetyl-N-sulfonate+Ca(OH)2Acesulfame Calcium+2H2O\text{Acetoacetyl-N-sulfonate} + \text{Ca(OH)}2 \rightarrow \text{this compound} + 2\text{H}2\text{O}

Industrial-Scale Production Techniques

Industrial methods prioritize efficiency and scalability. The CN103570592A patent outlines a multi-reactor system that separates synthesis, acylation, and neutralization stages, reducing cross-contamination and improving yield.

Reactor Configuration and Workflow

  • Dissolution Reactor : Sulfamic acid and dichloromethane are mixed at 20–25°C.

  • Synthesis Reactor : Triethylamine and glacial acetic acid are added dropwise under controlled flow rates (400–800 L/h).

  • Acylation Reactor : Diketene is introduced at 15–25°C, followed by a 1-hour circulation period.

  • Neutralization Reactor : Calcium hydroxide is added to the sulfonated intermediate at 0–5°C.

Table 1: Comparative Reaction Parameters for Acesulfame Salts

ParameterThis compoundAcesulfame Potassium
Neutralization AgentCa(OH)₂KOH
Reaction Temperature0–5°C10–25°C
Yield (Industrial Scale)78–82%85–88%
Purity (Post-Crystallization)≥99.2%≥99.5%

Purification and Quality Control

Post-neutralization, this compound undergoes crystallization and filtration. The CN103570592A method employs C18 solid-phase extraction (SPE) columns to remove organic impurities, followed by 0.22 μm membrane filtration.

Chromatographic Analysis

Ion chromatography with gradient elution (6–30 mM NaOH) resolves calcium acesulfame from byproducts like bromate or cyclamate. Detection limits for this compound using this method are 0.16 μg/mL.

Challenges and Optimizations

Solubility Limitations

This compound exhibits lower aqueous solubility (12 g/L at 25°C) compared to its potassium counterpart (270 g/L). This necessitates:

  • Anti-Solvent Crystallization : Adding ethanol or acetone to precipitate the salt.

  • Temperature-Controlled Drying : Lyophilization at -40°C to prevent hydrate formation.

Byproduct Mitigation

Side reactions during acylation generate acetic acid derivatives. The CN103570592A patent reduces these by 40% through stepwise diketene addition and pH monitoring .

Scientific Research Applications

Chemical Properties and Composition

Acesulfame calcium, with the chemical formula C8H8CaN2O8S2\text{C}_8\text{H}_8\text{CaN}_2\text{O}_8\text{S}_2, is a stable compound that is approximately 200 times sweeter than sucrose. Its structure includes a sulfamate group, which contributes to its sweetness and stability under a wide range of pH conditions .

Food and Beverage Industry

Sweetening Agent:
this compound is primarily used as a non-nutritive sweetener in various food products. Its high sweetness intensity allows manufacturers to use it in low-calorie and sugar-free formulations, making it popular among consumers seeking to reduce caloric intake.

Flavor Enhancement:
In addition to providing sweetness, this compound can enhance the overall flavor profile of products. It is often combined with other sweeteners to create a more balanced taste without the aftertaste commonly associated with some artificial sweeteners .

Stability:
The compound's stability at high temperatures makes it suitable for use in baked goods and processed foods, where other sweeteners may degrade or lose their sweetness .

Pharmaceutical Applications

Taste Masking:
In pharmaceuticals, this compound is utilized for taste masking in oral medications. Its sweetness helps improve patient compliance by making unpleasant-tasting medicines more palatable .

Controlled Release Formulations:
Research has indicated that this compound can be incorporated into controlled-release formulations, enhancing the delivery of active pharmaceutical ingredients while maintaining stability over time .

Research Applications

Metabolic Studies:
Recent studies have explored the impact of this compound on metabolic functions. For instance, long-term exposure to acesulfame potassium (a related compound) has been shown to affect gut microbiota and metabolic profiles in animal models . Such findings may extend to this compound given their structural similarities.

Neuropharmacological Effects:
Research has also investigated the effects of acesulfame compounds on cognitive functions and neurological health. In animal studies, prolonged exposure has been linked to alterations in neuro-metabolic functions and potential implications for neurodegenerative diseases .

Case Study 1: Food Product Formulation

A study conducted on the formulation of sugar-free beverages demonstrated that incorporating this compound resulted in a product that maintained consumer acceptability while significantly reducing caloric content. The study highlighted the importance of balancing sweetness with sensory attributes to achieve desirable taste profiles .

Case Study 2: Pharmaceutical Compliance

In a clinical trial assessing children's adherence to medication regimens, researchers found that formulations containing this compound significantly improved compliance rates due to enhanced flavor masking. This underscores the potential benefits of using this compound in pediatric medicine .

Regulatory Status and Safety

This compound is generally recognized as safe (GRAS) by regulatory agencies such as the U.S. Food and Drug Administration (FDA). It has undergone extensive safety evaluations, confirming its low toxicity and suitability for consumption across various populations .

Mechanism of Action

Acesulfame calcium exerts its sweetening effect by binding to sweet taste receptors on the tongue. These receptors, known as T1R2 and T1R3, are part of the G-protein-coupled receptor family. When this compound binds to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness. The compound is not metabolized by the body and is excreted unchanged, making it a non-caloric sweetener.

Comparison with Similar Compounds

    Acesulfame Potassium: Similar in structure and sweetness intensity but contains potassium instead of calcium.

    Aspartame: Another artificial sweetener with a similar sweetness profile but different chemical structure and stability.

    Saccharin: A synthetic sweetener with a slightly bitter aftertaste and different chemical properties.

    Sucralose: A chlorinated derivative of sucrose with a higher sweetness intensity and different stability profile.

Uniqueness of Acesulfame Calcium: this compound is unique due to its high sweetness intensity, stability under heat and acidic conditions, and its non-caloric nature. Unlike some other sweeteners, it does not break down or lose its sweetness during cooking and baking, making it highly versatile for various applications.

Biological Activity

Acesulfame calcium (Ace-Ca) is a widely used artificial sweetener recognized for its intense sweetness and stability under heat, making it a popular choice in various food products. This article explores the biological activity of this compound, focusing on its metabolic effects, interactions with biological systems, and potential health implications based on diverse research findings.

This compound is a potassium salt derivative of acesulfame, an artificial sweetener that is not metabolized by the body. Upon ingestion, it is rapidly absorbed into systemic circulation and excreted unchanged in urine. Studies indicate that the absorption and elimination half-life of acesulfame potassium (Ace-K), which is chemically similar to Ace-Ca, occurs quickly, with peak blood levels reached approximately 1 to 1.5 hours post-ingestion .

Table 1: Absorption and Elimination Characteristics of Acesulfame

SpeciesDose (mg/kg)Time to Peak Blood Levels (hours)Elimination Half-Life (hours)
Humans0.41 - 1.52.5
Rats100.54.8
Dogs101 - 1.51.3

Impact on Gut Microbiome

Recent studies have indicated that consumption of acesulfame potassium can significantly alter the gut microbiome, which may have implications for metabolic health. In a study involving CD-1 mice, Ace-K treatment for four weeks resulted in gender-specific changes in gut bacterial composition and functional gene expression related to energy metabolism . Male mice exhibited increased body weight gain and enhanced carbohydrate metabolism pathways, while female mice showed decreased gene expression related to energy metabolism.

Key Findings:

  • Male Mice : Increased abundance of genes involved in glycolysis and TCA cycle.
  • Female Mice : Decreased expression of genes related to carbohydrate absorption.

Uterine Contraction and Reproductive Health

Emerging research has highlighted potential reproductive health concerns associated with high doses of acesulfame potassium. A study involving both animal models and human cohorts suggested that long-term exposure to Ace-K may induce uterine hypercontraction and alter cytokine secretion . The findings indicated a correlation between high Ace-K consumption and an increased risk of early delivery in pregnant women.

Table 2: Effects of Acesulfame Potassium on Uterine Activity

Study TypeFindings
Animal StudiesIncreased uterine contraction
Human Cohort StudyAssociation with early delivery risk

Genotoxic Potential

Concerns regarding the genotoxicity of acesulfame potassium have also been investigated. Chronic exposure studies in rats revealed effects on lymphocyte proliferation and macrophage activity, suggesting potential immunological impacts . However, no significant neoplasms were reported in long-term studies, indicating that while there may be some biological activity affecting immune function, the overall carcinogenic risk remains low.

Q & A

Basic: What analytical methods are validated for quantifying acesulfame calcium in biological matrices, and what are their limitations?

Answer:
this compound quantification typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection. However, challenges arise in complex matrices (e.g., beverages, serum) due to co-elution with interfering compounds like B vitamins (e.g., vitamin B6) . For instance, using an ACQUITY QDa Detector in HPLC-MS can resolve co-elution issues by isolating specific mass-to-charge ratios . Assay validation should include recovery rates (ideally 90–110%) and precision (CV <5%) using internal standards. Pharmacopeial methods for calcium quantification, such as acid digestion followed by atomic absorption spectroscopy (AAS), may also apply but require adjustments for matrix-specific interferences .

Table 1: Comparison of Analytical Methods for this compound

MethodSensitivity (LOD)Interference RisksKey Applications
HPLC-UV0.1 ppmHigh (co-elution)Food/beverage analysis
HPLC-QDa MS0.01 ppmLow (mass isolation)Complex biological fluids
AAS0.5 ppmModerate (matrix effects)Pharmacopeial assays

Advanced: How do methodological discrepancies in calcium status classification impact studies on this compound’s bioavailability?

Answer:
Calcium status classification (e.g., hypo-/hypercalcemia) often relies on total serum calcium, adjusted for albumin levels. However, adjusted calcium (Adj-Ca) formulas may misclassify calcium status compared to ionized calcium (Ca²⁺) measurements, particularly in hypocalcemic states (11% accuracy for Adj-Ca vs. 80% for total calcium) . In this compound studies, this discrepancy could confound bioavailability assessments. Researchers should validate calcium measurements using ion-selective electrodes (ISE) for Ca²⁺ or gel filtration to separate protein-bound calcium . For example, gel filtration separates calcium into free, albumin-bound, and complexed fractions, clarifying its bioavailability in the presence of acesulfame .

Basic: What experimental designs are optimal for assessing this compound’s stability under varying pH and temperature conditions?

Answer:
Stability studies should follow accelerated degradation protocols (e.g., ICH Q1A guidelines):

pH Variability: Expose this compound to buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .

Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For aqueous solutions, autoclave at 121°C for 15 minutes to simulate sterilization effects .

Light Sensitivity: Conduct photostability tests under UV light (ICH Q1B) with controlled humidity.

Key Metrics:

  • Degradation kinetics (zero/first-order models).
  • Identification of degradation products via MS/MS fragmentation.

Advanced: What mechanisms explain this compound’s potential interaction with calcium-sensing receptors (CaSR) in cellular models?

Answer:
this compound may modulate CaSR activity by altering extracellular calcium ion (Ca²⁺) concentrations. In vitro studies using HEK293 cells transfected with CaSR show that artificial sweeteners like acesulfame potassium competitively inhibit CaSR signaling, potentially via Ca²⁺ displacement . For this compound, calcium imaging assays (e.g., Fura-2 AM dye) can quantify intracellular Ca²⁺ flux in response to treatment, distinguishing direct receptor activation from indirect effects (e.g., osmotic stress) . Contradictory findings may arise from differences in assay buffers (e.g., albumin content affecting free Ca²⁺) .

Basic: How can researchers mitigate matrix effects when detecting this compound in fortified foods or supplements?

Answer:
Matrix effects are minimized through:

Sample Cleanup: Solid-phase extraction (SPE) using C18 cartridges to remove lipids and proteins.

Internal Standards: Deuterated analogs (e.g., acesulfame-d4) for HPLC-MS correction.

Standard Addition Method: Spiking known concentrations into the matrix to validate recovery .
For calcium quantification, avoid EDTA-containing buffers, which chelate calcium and skew results .

Advanced: What contradictory evidence exists regarding this compound’s role in calcium homeostasis, and how can studies address these gaps?

Answer:
Some studies suggest acesulfame potassium alters uterine contraction via calcium influx pathways (e.g., myosin light chain kinase activation) , but analogous data for this compound are lacking. Discrepancies may stem from:

  • Dose Dependency: High concentrations (mM range) used in vitro vs. physiological exposure.
  • Model Systems: Rodent vs. human primary cell responses.
    To resolve contradictions, employ isotopic calcium tracers (⁴⁵Ca) in perfusion studies or CRISPR-edited CaSR cell lines to isolate mechanisms .

Basic: What are the best practices for validating this compound’s purity in synthetic batches?

Answer:
Purity validation requires:

Elemental Analysis: Confirm calcium content via inductively coupled plasma (ICP-MS) against theoretical values.

Chromatographic Purity: HPLC with charged aerosol detection (CAD) to quantify impurities (<0.1%).

Water Content: Karl Fischer titration to prevent hygroscopic interference .

Advanced: How does this compound’s sulfonic acid group influence its chelation properties in biological systems?

Answer:
The sulfonic acid moiety enhances this compound’s ability to chelate divalent cations (e.g., Mg²⁺, Fe²⁺), potentially disrupting metalloenzyme function. Competitive binding assays using isothermal titration calorimetry (ITC) can quantify binding affinities. For example, acesulfame potassium shows weak inhibition of P-glycoprotein (PGP/MDR1), suggesting similar interactions for calcium analogs .

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